molecular formula C17H21ClN2O B2398812 N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride CAS No. 1172435-10-7

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride

Cat. No.: B2398812
CAS No.: 1172435-10-7
M. Wt: 304.82
InChI Key: LIKAOYNIDIIWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Systematic Classification

The systematic name for this compound, following International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride . This nomenclature reflects its structural components:

  • A phenyl group substituted at the 3-position with an ethylamine side chain bearing a benzyl group.
  • An acetamide moiety attached to the aromatic ring.
  • A hydrochloride salt form, indicated by the counterion.

The compound belongs to the class of arylacetamides , characterized by an acetamide group bonded to an aromatic ring. Its systematic classification further categorizes it as a secondary amine derivative due to the presence of the benzylamino-ethyl substituent.

Common Synonyms and Tradenames

This compound is referenced under multiple synonyms across chemical databases:

Synonym Source Identifier
N-[3-(Benzylamino)phenyl]acetamide hydrochloride PubChem
3-(N-Benzyl)-amino-acetanilide ChemScene
N-{3-[1-(Benzylamino)ethyl]phenyl}acetamide HCl Enamine

No widely recognized tradenames are associated with this compound in commercial or industrial contexts.

Structural and Stereochemical Descriptors

Molecular Formula and Weight

  • Molecular Formula : $$ \text{C}{17}\text{H}{21}\text{ClN}_2\text{O} $$
  • Molecular Weight : 304.81 g/mol.

Structural Representation

  • SMILES :
    CC(NC1=CC=CC(C(NCC2=CC=CC=C2)C)=C1)=O.[H]Cl.
  • InChI Key :
    LIKAOYNIDIIWSO-UHFFFAOYSA-N.

Stereochemical Analysis

The compound lacks stereogenic centers or geometric isomerism based on its planar aromatic ring and linear ethylamino side chain. Computational analyses confirm no stereoisomeric forms are reported for this structure.

Crystallographic Data

While no single-crystal X-ray diffraction data are available, molecular modeling predicts a coplanar arrangement between the acetamide group and the phenyl ring, stabilized by resonance.

Properties

IUPAC Name

N-[3-[1-(benzylamino)ethyl]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-13(18-12-15-7-4-3-5-8-15)16-9-6-10-17(11-16)19-14(2)20;/h3-11,13,18H,12H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKAOYNIDIIWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Acetylphenylacetamide

A widely reported method involves reductive amination of 3-acetylphenylacetamide with benzylamine. This two-step process begins with the condensation of benzylamine and the ketone group, followed by reduction to form the secondary amine.

Reaction Conditions

  • Step 1 (Imine Formation):
    • Substrate: 3-Acetylphenylacetamide (1 equiv)
    • Reagent: Benzylamine (1.2 equiv)
    • Solvent: Methanol (anhydrous)
    • Catalyst: Acetic acid (5 mol%)
    • Temperature: 60°C, 12 hours
  • Step 2 (Reduction):
    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
    • Solvent: Methanol
    • Temperature: Room temperature, 6 hours
    • Yield: 78%

The imine intermediate is stabilized by the electron-withdrawing acetamide group, facilitating selective reduction. Raney nickel, as described in analogous syntheses, may also serve as a catalyst under hydrogen pressure (1 atm, 25°C), though NaBH3CN offers better functional group tolerance.

Alkylation of 3-(1-Aminoethyl)phenylacetamide

An alternative route involves alkylating 3-(1-aminoethyl)phenylacetamide with benzyl chloride. This method avoids the need for reducing agents but requires stringent moisture control.

Reaction Conditions

  • Substrate: 3-(1-Aminoethyl)phenylacetamide (1 equiv)
  • Alkylating Agent: Benzyl chloride (1.1 equiv)
  • Base: Triethylamine (2 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature, 8 hours
  • Yield: 65%

The free amine reacts with benzyl chloride via nucleophilic substitution, forming the benzylaminoethyl side chain. Excess base neutralizes HCl generated in situ, preventing protonation of the amine.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols emphasize throughput and reproducibility. A continuous flow system reduces reaction times and improves safety profiles for large-scale production.

Key Parameters

  • Reductive Amination Step:
    • Microreactor volume: 50 mL
    • Residence time: 30 minutes
    • Temperature: 70°C
    • Pressure: 3 bar (H2 gas)
    • Catalyst: Raney nickel (fixed bed)
  • Salt Formation:
    • Reagent: Hydrochloric acid (37% w/w)
    • Solvent: Ethanol
    • Crystallization: −20°C, 12 hours
    • Purity: >99% (HPLC)

Solvent and Catalyst Screening

Comparative studies identify optimal solvents and catalysts for maximizing yield:

Solvent Catalyst Temperature Yield (%) Reference
Methanol NaBH3CN RT 78
Ethanol Raney Ni (H2) 70°C 82
THF 0°C→RT 65

Methanol and ethanol outperform THF due to better solubility of intermediates. Raney nickel under hydrogen achieves higher yields but requires specialized equipment.

Purification and Characterization

Recrystallization Protocols

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures.

Procedure

  • Dissolve crude product in hot ethanol (70°C).
  • Add deionized water dropwise until cloud point.
  • Cool to −20°C for 12 hours.
  • Filter and wash with cold diethyl ether.
  • Dry under vacuum (40°C, 24 hours).

Purity Data

  • Melting Point: 143–145°C (decomp.)
  • HPLC Purity: 99.3%
  • Residual Solvents: <0.1% (ethanol)

Spectroscopic Characterization

Critical spectroscopic data confirm structural integrity:

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 1.45 (d, J = 6.5 Hz, 3H, CH3),
    • δ 2.05 (s, 3H, COCH3),
    • δ 3.85 (m, 2H, NCH2),
    • δ 4.72 (q, J = 6.5 Hz, 1H, CH),
    • δ 7.25–7.40 (m, 8H, Ar-H).
  • IR (KBr):

    • 3280 cm⁻¹ (N-H stretch),
    • 1650 cm⁻¹ (C=O amide),
    • 1550 cm⁻¹ (C-N bend).

Comparative Analysis of Methodologies

Yield and Scalability

Method Scale (g) Yield (%) Purity (%) Cost (USD/g)
Reductive Amination 100 78 99.1 12.50
Alkylation 100 65 98.5 14.20
Continuous Flow 1000 82 99.3 9.80

Reductive amination offers the best balance of yield and cost, while continuous flow synthesis excels in scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent for synthesizing various organic compounds. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities .
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions. For instance, oxidation with potassium permanganate yields N-oxide derivatives, while reduction with sodium borohydride produces reduced amine derivatives .

Biology

  • Enzyme Inhibition Studies : N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride has been investigated for its potential role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites .
  • Protein Interactions : Research indicates that this compound may influence protein interactions, which is crucial for understanding cellular mechanisms and developing therapeutic agents .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic properties, including anti-inflammatory effects and potential applications in treating diseases such as cancer and neurodegenerative disorders . Its ability to modulate adenosine receptors has been highlighted in studies focusing on drug development for conditions like arthritis and cancer .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

  • Drug Development : A study published in Medicinal Chemistry highlighted the compound's potential as a selective agonist for adenosine receptors, showcasing its utility in developing drugs targeting inflammatory diseases .
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Acetamide moiety : Common in drugs like paracetamol, contributing to metabolic stability.

The table below compares it with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
N-{3-[1-(Benzylamino)ethyl]phenyl}acetamide HCl C₁₇H₂₁ClN₂O 316.81 Benzylaminoethyl, Acetamide Not reported
N-[3-(Aminomethyl)phenyl]acetamide HCl C₉H₁₃ClN₂O 216.67 Aminomethyl, Acetamide Intermediate in drug synthesis
p-(Acetylamino)phenol (Paracetamol) HCl C₈H₁₀ClNO₂ 201.62 Acetamide, Phenol Analgesic, Antipyretic
AMG628 (TRPV1 antagonist) C₂₃H₂₅F₃N₄O₂S 486.53 Trifluoromethyl, Piperazine TRPV1 receptor inhibition

Key Differences and Implications

AMG628’s trifluoromethyl and piperazine groups enhance its specificity for TRPV1 receptors, a feature absent in the target compound .

Pharmacological Activity: Paracetamol’s phenol group facilitates COX enzyme inhibition, a mechanism absent in the target compound due to its lack of hydroxyl substituents . AMG628’s activity highlights how heterocyclic additions (e.g., benzothiazole) can modulate target selectivity .

Synthetic Accessibility: N-[3-(Aminomethyl)phenyl]acetamide HCl (CAS 238428-27-8) is synthesized via straightforward acetylation, while the target compound likely requires multi-step benzylamination and salt formation .

Research Findings and Data Limitations

  • Structural Analogues in Drug Discovery : Compounds like AMG628 demonstrate the importance of substituent diversity in optimizing receptor affinity, suggesting avenues for modifying the target compound’s benzyl group .
  • Gaps in Data: No direct pharmacological or pharmacokinetic data (e.g., IC₅₀, solubility) are available for the target compound, limiting mechanistic insights.

Biological Activity

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O·ClH
  • Molecular Weight : 304.81 g/mol

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various leukemia cell lines.

Case Study: Cytotoxicity Against Leukemia Cell Lines

A study evaluated the cytotoxic effects of this compound on several leukemia cell lines, including HL60 and K562. The results indicated significant activity with IC50 values as follows:

Cell LineIC50 (µM)
HL601.62
K5624.23

The underlying mechanisms of action were investigated, revealing that the compound does not primarily act through tubulin polymerization or Src inhibition, suggesting alternative pathways for its anticancer effects .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against both Gram-positive and Gram-negative bacterial strains.

Antibacterial Efficacy

In vitro studies showed that the compound exhibited notable antibacterial activity comparable to standard antibiotics such as gentamicin. The minimum inhibitory concentrations (MICs) were determined, demonstrating effective inhibition against various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored, particularly its anticonvulsant properties.

Anticonvulsant Activity Assessment

In a series of tests using the maximal electroshock (MES) model, the compound demonstrated significant anticonvulsant activity. The protective index was calculated based on its efficacy in preventing seizures:

Dose (mg/kg)Onset of Action (min)Duration of Action (h)
300.54

The results indicated a quick onset and prolonged action at lower doses, supporting its potential use in treating seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and benzyl group have shown to influence its pharmacological effects significantly.

Key Findings from SAR Analysis

  • Substituents at specific positions on the phenyl ring enhance anticancer activity.
  • The presence of electron-withdrawing groups increases antibacterial efficacy.
  • Modifications to the amine group can affect neuropharmacological outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with benzylamine and a substituted phenyl precursor. For example, benzylamine can react with a cyclobutanone derivative to form an intermediate, which is then acetylated and treated with HCl to yield the hydrochloride salt . Key parameters include pH control (to prevent premature hydrolysis of the acetamide group) and temperature (60–80°C for optimal cyclization). Purification via recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of the benzylamino ethyl group (δ 3.2–3.5 ppm for CH₂NH) and acetamide carbonyl (δ 168–170 ppm) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 329.2 (base peak) .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

  • Methodological Answer : The hydrochloride salt improves water solubility (up to 50 mg/mL in PBS pH 7.4). Stability studies indicate degradation <5% over 30 days when stored at -20°C in amber vials. Avoid freeze-thaw cycles, as they promote acetamide hydrolysis . For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to prevent solvent toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s binding affinity to neurological targets?

  • Methodological Answer : Compare derivatives using:

  • Molecular Docking : Model interactions with serotonin receptors (e.g., 5-HT₃R) to identify critical hydrogen bonds between the benzylamino group and Glu238 .
  • SPR Assays : Measure binding kinetics (KD) for fluorinated analogs, which show 2–3× higher affinity due to enhanced hydrophobic interactions .
  • In Vivo Pharmacokinetics : Replace the ethyl linker with a cyclopropane ring to improve blood-brain barrier penetration (t½ increased from 2.1 to 4.8 hours in rodent models) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?

  • Methodological Answer : Discrepancies may arise from assay conditions:

  • Buffer Composition : Use HEPES (pH 7.5) instead of Tris, which chelates metal cofactors .
  • Enzyme Source : Recombinant vs. tissue-extracted acetylcholinesterase (rAChE shows 30% lower IC₅₀ due to absence of endogenous inhibitors) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance across replicates (p < 0.01) .

Q. What computational and experimental approaches validate the compound’s mechanism of action in cancer cell apoptosis?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated HeLa cells reveals upregulation of BAX and downregulation of BCL-2 .
  • Flow Cytometry : Annexin V/PI staining confirms dose-dependent apoptosis (EC₅₀ = 12 µM) .
  • MD Simulations : Simulate interactions with BCL-2’s hydrophobic groove, showing ligand stability >50 ns .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR and ITC for binding studies) .
  • Structural Analogues : Prioritize derivatives with electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability .
  • Safety Protocols : Handle the hydrochloride salt under fume hoods (risk of HCl vapor release during lyophilization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.